molecular formula C14H15NO3S B14613958 Ethyl (3-methyl-4-oxo-5-phenyl-1,3-thiazolidin-2-ylidene)acetate CAS No. 58906-44-8

Ethyl (3-methyl-4-oxo-5-phenyl-1,3-thiazolidin-2-ylidene)acetate

Cat. No.: B14613958
CAS No.: 58906-44-8
M. Wt: 277.34 g/mol
InChI Key: NTHSQIWHGOFEQQ-UHFFFAOYSA-N
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Description

Ethyl (3-methyl-4-oxo-5-phenyl-1,3-thiazolidin-2-ylidene)acetate is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3-methyl-4-oxo-5-phenyl-1,3-thiazolidin-2-ylidene)acetate typically involves the reaction of ethyl acetoacetate with thiourea and an appropriate aldehyde under acidic conditions. The reaction proceeds through the formation of a thiazolidine intermediate, which is then oxidized to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often employ green chemistry principles to enhance yield and reduce environmental impact. Techniques such as microwave irradiation, solvent-free synthesis, and the use of reusable catalysts are commonly used to improve the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-methyl-4-oxo-5-phenyl-1,3-thiazolidin-2-ylidene)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various thiazolidine derivatives, sulfoxides, and sulfones, which have distinct biological and chemical properties .

Scientific Research Applications

Ethyl (3-methyl-4-oxo-5-phenyl-1,3-thiazolidin-2-ylidene)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (3-methyl-4-oxo-5-phenyl-1,3-thiazolidin-2-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions result in various biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (3-methyl-4-oxo-5-phenyl-1,3-thiazolidin-2-ylidene)acetate stands out due to its unique combination of a thiazolidine ring with an ester group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a broader range of activities compared to other similar compounds .

Properties

CAS No.

58906-44-8

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

ethyl 2-(3-methyl-4-oxo-5-phenyl-1,3-thiazolidin-2-ylidene)acetate

InChI

InChI=1S/C14H15NO3S/c1-3-18-12(16)9-11-15(2)14(17)13(19-11)10-7-5-4-6-8-10/h4-9,13H,3H2,1-2H3

InChI Key

NTHSQIWHGOFEQQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C1N(C(=O)C(S1)C2=CC=CC=C2)C

Origin of Product

United States

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